molecular formula C20H27N3O3S B2813274 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1034266-12-0

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide

カタログ番号: B2813274
CAS番号: 1034266-12-0
分子量: 389.51
InChIキー: FWXGHTUTTYHUCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a synthetic small molecule characterized by a methoxy-substituted benzene sulfonamide core linked to a 4-phenylpiperazine moiety via a three-carbon propyl chain. This structural architecture positions it within a class of compounds targeting serotonin receptors, particularly 5-HT2A, due to the critical role of the phenylpiperazine group in receptor antagonism . The sulfonamide and methoxy groups further modulate solubility, binding affinity, and selectivity, making it a candidate for antiplatelet and neurological applications.

特性

IUPAC Name

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-19-8-10-20(11-9-19)27(24,25)21-12-5-13-22-14-16-23(17-15-22)18-6-3-2-4-7-18/h2-4,6-11,21H,5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGHTUTTYHUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reductive amination of 4-methoxybenzene-1-sulfonamide with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

化学反応の分析

Types of Reactions

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is C21H29N3O3SC_{21}H_{29}N_{3}O_{3}S, with a molecular weight of 403.5 g/mol. Its structure comprises a sulfonamide group which is known for its biological activity, particularly in inhibiting various enzymes and receptors.

Anticancer Activity

Recent studies indicate that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives featuring the 4-phenylpiperazine moiety have been screened for their ability to inhibit tumor cell growth and induce cell cycle arrest. Some analogues showed low nanomolar GI values, indicating potent antiproliferative effects against various cancer cell lines, such as HepG2 and A549 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG20.07Inhibition of cell cycle progression
Compound BA5490.15Induction of apoptosis
This compoundVariousTBDTBD

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly as a potential COX-II inhibitor. Sulfonamides, including this compound, have shown promise in modulating inflammatory pathways associated with chronic diseases such as arthritis and cardiovascular conditions. Studies have demonstrated that certain derivatives can exhibit selective inhibition of COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Table 2: COX-II Inhibition Data

Compound NameIC50 (µM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51
This compoundTBDTBD

Case Study: Antiproliferative Effects

In a study focusing on the antiproliferative effects of various derivatives containing the piperazine ring, it was found that compounds similar to this compound were effective against multiple cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Case Study: In Vivo Anti-inflammatory Activity

Another significant study evaluated the in vivo anti-inflammatory activity of sulfonamide derivatives. The results indicated that these compounds significantly reduced inflammation in animal models, supporting their potential use in treating inflammatory diseases .

作用機序

The mechanism of action of 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the sulfonamide group can inhibit certain enzymes, leading to various biological effects .

類似化合物との比較

Research Findings and Therapeutic Implications

  • However, its sulfonamide group may confer longer plasma half-life compared to hydantoin-based analogs .
  • Selectivity : The phenylpiperazine moiety is critical for 5-HT2A antagonism, but substituents on the benzene ring (methoxy vs. chloro) fine-tune selectivity. Methoxy groups may reduce off-target binding to adrenergic receptors compared to halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a methoxybenzene precursor followed by coupling with a 4-phenylpiperazine-propylamine derivative. Key steps include:

  • Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with an amine intermediate (e.g., 3-(4-phenylpiperazin-1-yl)propan-1-amine) in anhydrous dichloromethane with a base like triethylamine at 0–5°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for higher purity .
  • Optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (room temperature vs. reflux), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) can improve yields (reported 60–75%) .

Q. How do the functional groups in this compound influence its physicochemical properties and reactivity?

  • Methodological Answer :

  • Methoxy Group : Enhances lipophilicity and electron-donating effects, potentially affecting binding to hydrophobic enzyme pockets.
  • Sulfonamide : Acts as a hydrogen-bond acceptor/donor, critical for interactions with biological targets like carbonic anhydrases .
  • Piperazine-Propyl Chain : Introduces conformational flexibility and basicity (pKa ~8.5), enabling pH-dependent solubility and protonation in physiological environments .
  • Quantitative Analysis : LogP values (calculated ~3.2) and pKa predictions (via software like MarvinSketch) can guide solubility profiling .

Q. What analytical techniques are essential for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by UV at 254 nm) .
  • Mass Spectrometry : ESI-MS (m/z ~460 [M+H]+^+) validates molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine-propyl or methoxybenzene moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-phenyl group on piperazine with substituents (e.g., 4-methyl, 4-fluoro) to assess steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays. Compare IC50_{50} values to establish SAR trends .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity .

Q. How can contradictory data in biological activity profiles (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure plasma stability (e.g., incubation with liver microsomes) and logD (octanol-water) to identify metabolic liabilities or poor absorption .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
  • Target Engagement Assays : Validate in vivo target binding via PET imaging with radiolabeled analogs (e.g., 18^{18}F-labeled derivative) .

Q. What strategies are effective for optimizing enantiomeric purity in analogs with chiral centers?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to resolve enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide coupling to control stereochemistry .

Q. How can in silico modeling predict binding modes with biological targets like GPCRs or kinases?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., dopamine D2 receptor, homology model PDB: 6CM4). Focus on sulfonamide H-bonds and piperazine-propyl van der Waals contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Key Challenges and Research Gaps

  • Metabolic Stability : The piperazine moiety may undergo N-oxidation, necessitating deuterium substitution or fluorine incorporation to block metabolic hotspots .
  • Target Polypharmacology : Off-target effects (e.g., serotonin receptor binding) require selectivity screening via panels of GPCR/kinase assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。